N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide
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Overview
Description
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions may vary, but common reagents used in these steps include strong acids or bases, organic solvents, and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts. The goal would be to produce the compound on a large scale while maintaining high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can introduce new functional groups, potentially leading to derivatives with enhanced biological activity .
Scientific Research Applications
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide include other indole derivatives and cinnoline-based compounds. Examples include:
- Indole-3-acetic acid
- Indole-3-carbinol
- Cinnoline-3-carboxylic acid
Uniqueness
What sets this compound apart is its unique combination of the indole and cinnoline moieties, which may confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C21H24N4O3 |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
N-[1-(2-methoxyethyl)indol-4-yl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide |
InChI |
InChI=1S/C21H24N4O3/c1-28-12-11-24-10-9-16-18(7-4-8-19(16)24)22-20(26)14-25-21(27)13-15-5-2-3-6-17(15)23-25/h4,7-10,13H,2-3,5-6,11-12,14H2,1H3,(H,22,26) |
InChI Key |
VMWYLJMDJBQUOR-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=CC2=C(C=CC=C21)NC(=O)CN3C(=O)C=C4CCCCC4=N3 |
Origin of Product |
United States |
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